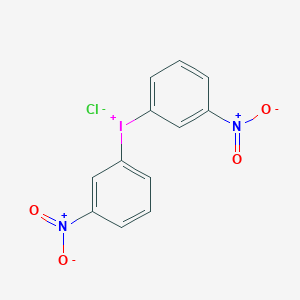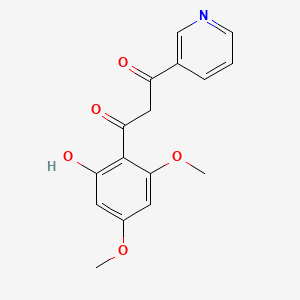
2,2-Dimethoxy-1-(4-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethoxy-1-(4-methoxyphenyl)ethanone is an organic compound with the molecular formula C11H14O4 It is a derivative of acetophenone, characterized by the presence of methoxy groups at the 2 and 4 positions on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-1-(4-methoxyphenyl)ethanone typically involves the reaction of 4-methoxybenzaldehyde with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxy-1-(4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,2-Dimethoxy-1-(4-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Dimethoxy-1-(4-methoxyphenyl)ethanone exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone: Contains additional methoxy groups on the phenyl ring.
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone: Features an ether linkage between two phenyl rings.
Uniqueness
2,2-Dimethoxy-1-(4-methoxyphenyl)ethanone is unique due to its specific arrangement of methoxy groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
6956-45-2 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2,2-dimethoxy-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H14O4/c1-13-9-6-4-8(5-7-9)10(12)11(14-2)15-3/h4-7,11H,1-3H3 |
InChI Key |
QJLYQVAHZZOBSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



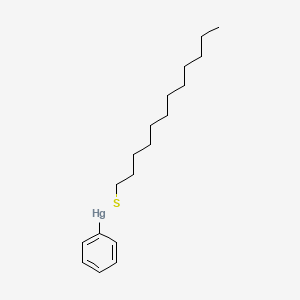
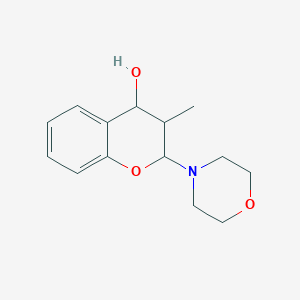

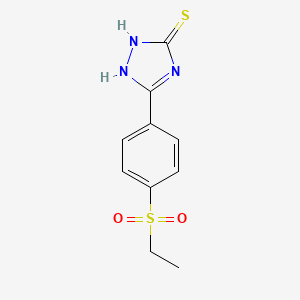
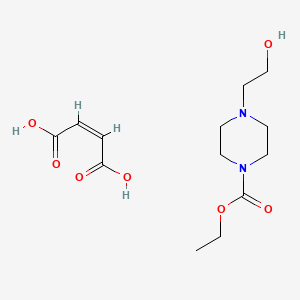

![6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14730980.png)
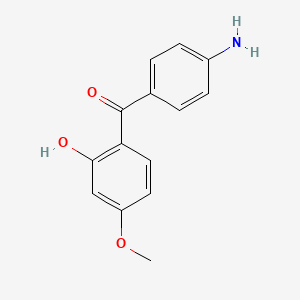
![Pentyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B14730989.png)
